molecular formula C9H18O2 B065081 Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2S-[2alpha(R*),3bta]]-(9CI) CAS No. 168399-37-9

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2S-[2alpha(R*),3bta]]-(9CI)

Cat. No.: B065081
CAS No.: 168399-37-9
M. Wt: 158.24 g/mol
InChI Key: NQKUHMCAOBVHQC-CIUDSAMLSA-N
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Description

(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol is a chiral compound with a unique structure that includes an epoxide ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the epoxidation of an allylic alcohol using a chiral epoxidizing agent. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane to maintain the stability of the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product using techniques such as chromatography to remove any impurities and ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The epoxide ring can be reduced to form a diol.

    Substitution: The epoxide ring can undergo nucleophilic substitution to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the epoxide ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the epoxide ring can produce a variety of substituted alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and alcohols. It serves as a model substrate for investigating the mechanisms of these enzymes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, (1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol can be used in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the creation of a wide range of derivatives with various applications.

Mechanism of Action

The mechanism of action of (1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol involves its interaction with specific molecular targets. The epoxide ring can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of these proteins, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-methyl-1-[(2R,3R)-3-propan-2-yloxiran-2-yl]propan-1-ol: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activities.

    2-methyl-1,2-epoxypropane: This compound lacks the hydroxyl group and has different reactivity and applications.

    1,2-epoxy-3-butene: This compound has a similar epoxide ring but a different carbon backbone, leading to different chemical and biological properties.

Uniqueness

The uniqueness of (1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol lies in its combination of an epoxide ring and a hydroxyl group, along with its specific stereochemistry

Properties

IUPAC Name

(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKUHMCAOBVHQC-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(O1)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@@H](O1)[C@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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